Increased Hydrogen‑Bond Donor/Acceptor Count Relative to 4‑Methyl‑ and Unsubstituted‑Pyrimidine Analogs
The target compound possesses one hydrogen‑bond donor (NH₂) and eight hydrogen‑bond acceptors (N‑heterocycle, carbonyl oxygens, ester oxygens). In contrast, ethyl 4‑[(4‑methylpyrimidin‑2‑yl)thio]-3‑oxobutanoate (CAS 1170787‑28‑6) lacks the 4‑amino group entirely and has only five acceptors . The unsubstituted ethyl 3‑oxo‑4‑(pyrimidin‑2‑ylthio)butanoate (CAS 889655‑59‑8) provides no H‑bond donor and only six acceptors . The additional donor/acceptor sites on the target compound are expected to enable stronger, more directional interactions with biological targets or catalytic sites.
| Evidence Dimension | Hydrogen‑bond donor (HBD) and hydrogen‑bond acceptor (HBA) count, derived from molecular formula and SMILES |
|---|---|
| Target Compound Data | HBD = 1 (primary amine); HBA = 8 (three carbonyl oxygens, two ester ether oxygens, two pyrimidine nitrogens, one thioether sulfur) |
| Comparator Or Baseline | Ethyl 4‑[(4‑methylpyrimidin‑2‑yl)thio]-3‑oxobutanoate: HBD = 0, HBA = 5 | Ethyl 3‑oxo‑4‑(pyrimidin‑2‑ylthio)butanoate: HBD = 0, HBA = 6 |
| Quantified Difference | +1 HBD; +3 HBA vs. 4‑Me analog; +1 HBD; +2 HBA vs. unsubstituted analog |
| Conditions | Structural comparison based on published SMILES and IUPAC names, not an experimental assay |
Why This Matters
Higher hydrogen‑bonding capacity directly influences ligand‑receptor binding affinity and selectivity, making the target compound a more versatile starting point for structure‑based drug design.
